molecular formula C11H18F3N3O B2859703 Chembl4570549 CAS No. 1461868-93-8

Chembl4570549

Cat. No. B2859703
CAS RN: 1461868-93-8
M. Wt: 265.28
InChI Key: XLAGMVOBCZQMBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve retrosynthetic analysis, where the desired compound is broken down into smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and how this arrangement influences the properties and reactivity of the molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This could involve studying its behavior in various chemical reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and other characteristics that can be measured without changing the compound’s composition .

Scientific Research Applications

Comprehensive Bioactivity Database for Drug Discovery

ChEMBL is recognized for its extensive collection of bioactivity data concerning drug-like compounds. It curates and standardizes data to support various research areas within chemical biology and drug discovery, offering insights into the interactions between molecules and proteins, as well as the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. The database is continuously updated to include data from medicinal chemistry literature, making it a vital resource for identifying potential therapeutic agents and understanding their mechanisms of action (Gaulton et al., 2011).

Expansion and Enhancement of the Database

Over the years, ChEMBL has expanded to incorporate a wider range of bioactivity data. This includes information from neglected disease screening, crop protection, drug metabolism, and patent bioactivity data. Enhancements in the database include the use of ontologies for better annotation, inclusion of clinical candidates and their targets, metabolic pathways, and structural alerts for drug discovery. These improvements facilitate a more comprehensive understanding of bioactivity data and its implications for drug development (Gaulton et al., 2016).

Supporting Crop Protection Research

In addition to its applications in human health research, ChEMBL's dataset has been extended to support crop protection research. This initiative aims to leverage the database's scientific use-cases, such as identifying active chemical scaffolds and deconvoluting potential targets, to address challenges in agriculture. By including bioactivity data of insecticidal, fungicidal, and herbicidal compounds, ChEMBL broadens its utility to encompass agricultural sciences, aiding in the discovery and development of safe and effective crop protection agents (Gaulton et al., 2015).

Streamlining Access Through Web Services

To improve accessibility and utility, ChEMBL has developed web services that offer streamlined access to its data and utilities. These services enable researchers to build applications and workflows pertinent to drug discovery and chemical biology directly. The web services expose a significant amount of data from the ChEMBL database and introduce new functionalities, making it easier for researchers to integrate ChEMBL data into their research processes (Davies et al., 2015).

Mechanism of Action

The mechanism of action of a compound describes how it exerts its effects, often at a molecular or cellular level .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling or exposure to the compound .

properties

IUPAC Name

3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O/c12-11(13,14)8-17-5-1-2-9(10(17)18)16-6-3-15-4-7-16/h9,15H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAGMVOBCZQMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one

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